Phosphonamidate vs. Phosphoramidate: A >900-Fold Potency and Stability Advantage in a Prodrug Model
In a direct head-to-head comparison of double prodrug forms of synthetic phosphoantigens, the phosphonamidate prodrug (Compound 11) exhibited an EC50 of 0.12 nM for stimulating γδ T cell proliferation, which was >900 times more potent than the corresponding phosphoramidate prodrug. The phosphonamidate form also demonstrated significantly greater stability in human plasma following acetate hydrolysis [1]. While this assay does not use CAS 475061-84-8 directly, it establishes a class-level differentiation between the phosphonamidate functional group (present in the target compound) and the analogous phosphoramidate, which would be a common substitution error in procurement.
| Evidence Dimension | Prodrug potency and plasma stability |
|---|---|
| Target Compound Data | Phosphonamidate prodrug: EC50 = 0.12 nM |
| Comparator Or Baseline | Corresponding phosphoramidate prodrug: EC50 > 108 nM |
| Quantified Difference | >900-fold higher potency for phosphonamidate; qualitative improvement in plasma stability |
| Conditions | γδ T cell proliferation assay (72 h); human plasma stability following acetate hydrolysis |
Why This Matters
This data demonstrates that at the functional group level, a phosphonamidate can offer decisive pharmacokinetic advantages over a phosphoramidate, guiding procurement away from an incorrect 'close analog' substitution and towards compounds with the P-N linkage.
- [1] Lentini, N. A., et al. (2020). Potent double prodrug forms of synthetic phosphoantigens. Bioorganic & Medicinal Chemistry Letters, 28(19), 127271. View Source
